N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-(methylthio)nicotinamide

Description

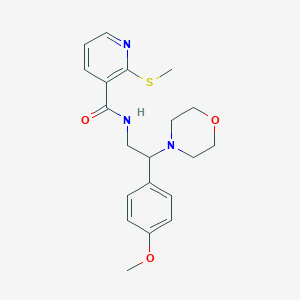

N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a 2-(methylthio) substituent on the pyridine ring and a 2-(4-methoxyphenyl)-2-morpholinoethyl group attached to the amide nitrogen. The compound’s structure combines a nicotinamide core with a morpholine-containing side chain, which may enhance solubility and modulate pharmacokinetic properties. The 4-methoxyphenyl group contributes to lipophilicity, while the methylthio substituent could influence electronic effects and binding interactions.

Properties

Molecular Formula |

C20H25N3O3S |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C20H25N3O3S/c1-25-16-7-5-15(6-8-16)18(23-10-12-26-13-11-23)14-22-19(24)17-4-3-9-21-20(17)27-2/h3-9,18H,10-14H2,1-2H3,(H,22,24) |

InChI Key |

BAZGLWUBBBAFBE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=C(N=CC=C2)SC)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Nicotinamide Core: Starting with a nicotinic acid derivative, the core structure is formed through amide bond formation.

Introduction of the Methoxyphenyl Group:

Morpholinoethyl Group Addition: The morpholinoethyl group is introduced through a nucleophilic substitution reaction.

Methylthio Group Addition: Finally, the methylthio group is added using a thiolation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-(methylthio)nicotinamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Nicotinamide Derivatives

2.1.1 S-Substituted Nicotinamides ()

Compounds like 6-(3,4-dichlorobenzylthio)-N-(4-fluorophenyl)nicotinamide (43) () share the nicotinamide core but feature bulkier benzylthio groups and a 4-fluorophenyl substituent. Key differences include:

- Pharmacokinetics: The morpholinoethyl group may enhance aqueous solubility compared to fluorophenyl or dichlorobenzyl moieties.

- Synthesis: Both compounds likely employ thiol-nucleophile substitution, but the target’s morpholinoethyl side chain may require additional steps, such as reductive amination .

2.1.2 N-(Thiophen-2-yl)nicotinamide Derivatives () Compounds 4a–4s (e.g., 4a: ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate) feature thiophene rings and cyano substituents. Key distinctions:

- Functional Groups: The target lacks electron-withdrawing cyano groups, which could reduce metabolic stability but improve bioavailability.

- Thermal Stability : Derivatives like 4c (decomposition temperature >231°C) exhibit higher thermal stability than the target, likely due to crystalline packing from halogen substituents .

2.1.3 Patent Compounds with Nicotinamide Cores () Examples include 6-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide (molecular weight 620). Comparisons:

- Complexity: Patent compounds incorporate quinoline and piperidine moieties, suggesting kinase-targeting applications, whereas the target’s simpler structure may favor broader therapeutic exploration .

Morpholine-Containing Analogues ()

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide shares the morpholine ring but replaces the nicotinamide core with a thiazole. Key contrasts:

- Solubility : The morpholine ring in both compounds enhances solubility, but the thiazole’s aromaticity may reduce it compared to the target’s pyridine.

- Bioactivity : Thiazole derivatives often target enzymes or receptors (e.g., PARP inhibitors), whereas nicotinamides are explored for antimicrobial or anti-inflammatory roles .

Methoxyphenyl-Containing Analogues ()

Formoterol-related compounds (e.g., Formoterol-related compound A) feature 4-methoxyphenyl groups but are structurally distinct (ethanolamine derivatives vs. nicotinamides). Notable points:

- Pharmacology : Formoterol derivatives are β2-adrenergic agonists, highlighting how the same substituent (4-methoxyphenyl) can confer divergent biological activities based on scaffold differences .

Biological Activity

Overview of N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-(methylthio)nicotinamide

This compound is a synthetic compound that belongs to the class of nicotinamide derivatives. This class of compounds has been studied for various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

- Molecular Formula: C17H22N2O2S

- Molecular Weight: 318.43 g/mol

- Functional Groups:

- Methoxy group (-OCH3)

- Morpholino group (a six-membered ring containing nitrogen)

- Methylthio group (-S-CH3)

Biological Activity

-

Anti-Cancer Properties:

- Similar compounds have shown potential as anti-cancer agents by inducing apoptosis in cancer cells and inhibiting proliferation. For instance, nicotinamide derivatives have been linked to the inhibition of certain kinases involved in cancer progression.

- A study on benzamide derivatives indicated that they could downregulate dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, thereby exhibiting anti-proliferative effects .

-

Neuroprotective Effects:

- Compounds with similar structural characteristics have been investigated for their neuroprotective properties. They may modulate neuroinflammatory pathways and provide protective effects against neurodegenerative diseases.

- The morpholino group is often associated with enhanced blood-brain barrier permeability, which is beneficial for central nervous system-targeting drugs.

-

Anti-Inflammatory Activity:

- Some nicotinamide derivatives are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

- Research indicates that modifications in the structure of nicotinamide can enhance its ability to modulate inflammatory responses.

Case Studies and Research Findings

- A notable case study involved a series of benzamide derivatives where structural modifications were linked to increased potency against specific cancer cell lines. These studies often employ ELISA-based assays to evaluate kinase inhibition and cell viability .

- Another study highlighted the role of NADPH in regulating DHFR stability, suggesting that compounds affecting NADPH levels could serve as therapeutic agents in cancer treatment .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.